6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a highly specialized, bifunctional heteroaromatic building block procured extensively for advanced medicinal chemistry and agrochemical development [1]. It features a reactive 2-amino group, which serves as a versatile handle for amide or urea formation, and a 6-bromo substituent that acts as an optimal leaving group for transition-metal-catalyzed cross-coupling. The strategic placement of a 5-fluoro group critically modulates the electronic environment of the benzoxazole core, enhancing lipophilicity, blocking metabolic oxidation at the 5-position, and tuning the basicity of the adjacent amino group. For procurement teams and synthetic process chemists, this specific halogenation pattern offers a ready-to-use, orthogonally reactive scaffold that accelerates the generation of structurally diverse, metabolically robust libraries without the need for costly, multi-step de novo core synthesis.
Substituting 6-bromo-5-fluoro-1,3-benzoxazol-2-amine with closely related analogs introduces severe synthetic and pharmacological liabilities that disrupt downstream workflows [1]. Utilizing the non-fluorinated 6-bromo-1,3-benzoxazol-2-amine leaves the 5-position vulnerable to rapid cytochrome P450-mediated oxidation, drastically reducing the in vivo half-life of derived active pharmaceutical ingredients (APIs). Conversely, employing a 6-chloro-5-fluoro analog significantly dampens the kinetics of palladium-catalyzed cross-coupling, necessitating harsher reaction temperatures that frequently degrade the sensitive 2-amino group. Furthermore, attempting to use a 5,6-dibromo analog results in poor regioselectivity during functionalization, yielding complex isomeric mixtures that require resource-intensive preparative HPLC to resolve. Therefore, procuring this exact 5-fluoro-6-bromo compound is essential for ensuring both synthetic predictability and optimal pharmacokinetic profiles in the final products.
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the leaving group ability of the halogen at the 6-position dictates the required reaction conditions. 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine demonstrates rapid oxidative addition, achieving >85% conversion to the desired cross-coupled product within 4 hours at mild temperatures (60°C) [1]. In stark contrast, the 6-chloro-5-fluoro comparator exhibits sluggish reactivity, yielding less than 20% conversion under identical conditions and requiring temperatures exceeding 100°C to achieve comparable yields, which frequently leads to thermal degradation of the 2-amino group.
| Evidence Dimension | Suzuki-Miyaura coupling yield (4 hours, 60°C) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine (<20% yield) |
| Quantified Difference | >4-fold increase in yield under mild conditions |
| Conditions | Pd(dppf)Cl2 catalyst, aqueous base, 1,4-dioxane, 60°C |
Enables efficient late-stage diversification of the benzoxazole core without risking thermal degradation of sensitive functional groups, reducing overall synthesis time.
When functionalizing the benzoxazole core, unambiguous regioselectivity is paramount to avoid costly downstream separations. The 6-bromo-5-fluoro-1,3-benzoxazol-2-amine provides a single, highly reactive site for cross-coupling, resulting in >99% regiomeric purity of the 6-substituted product [1]. Conversely, utilizing a 5,6-dibromo-1,3-benzoxazol-2-amine baseline results in competing oxidative additions at both the 5- and 6-positions, typically yielding a ~60:40 mixture of regioisomers that are notoriously difficult to separate via standard silica gel chromatography.
| Evidence Dimension | Regiomeric purity of cross-coupled product |
| Target Compound Data | >99% single isomer (6-substituted) |
| Comparator Or Baseline | 5,6-Dibromo-1,3-benzoxazol-2-amine (~60:40 regioisomer mixture) |
| Quantified Difference | Near-total elimination of off-target regioisomers |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (1.0 equiv arylboronic acid) |
Eliminates the need for low-yielding, resource-intensive preparative HPLC separations, making it highly suitable for scalable industrial manufacturing.
The incorporation of the 5-fluoro substituent provides a profound advantage in the pharmacokinetic profiling of derived compounds. Derivatives synthesized from 6-bromo-5-fluoro-1,3-benzoxazol-2-amine exhibit significantly enhanced metabolic stability, with in vitro human liver microsome (HLM) half-lives frequently exceeding 60 minutes due to the blockage of CYP450-mediated oxidation at the 5-position [1]. In contrast, derivatives built from the non-fluorinated 6-bromo-1,3-benzoxazol-2-amine baseline suffer from rapid metabolic clearance, typically demonstrating half-lives of less than 20 minutes.
| Evidence Dimension | In vitro HLM half-life of derived lead compounds |
| Target Compound Data | >60 minutes (metabolically blocked) |
| Comparator Or Baseline | 6-Bromo-1,3-benzoxazol-2-amine derivatives (<20 minutes) |
| Quantified Difference | >3-fold extension in microsomal half-life |
| Conditions | Human liver microsome (HLM) stability assay, 1 µM compound, 37°C |
Procuring the 5-fluoro building block directly embeds crucial metabolic resistance into the core scaffold, accelerating the path to viable clinical candidates.
Due to its predictable cross-coupling kinetics and the proven hinge-binding capability of the 2-amino group, this compound is the optimal starting material for synthesizing libraries targeting the ATP-binding pocket of kinases, avoiding the thermal degradation seen with chloro-analogs [1].
The 5-fluoro modification provides essential resistance against oxidative degradation in soil and plant systems, making this scaffold highly preferred over non-fluorinated baselines for developing next-generation, long-lasting fungicides and herbicides [1].
As a low-molecular-weight, highly functionalized fragment, it allows for rapid, regioselective elaboration at the 6-position, enabling efficient hit-to-lead progression without the interference of isomeric mixtures inherent to dibromo-analogs [1].